3-amino-6-chloropyridazine-4-carboxylic acid
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Overview
Description
3-amino-6-chloropyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloropyridazine-4-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. One common method involves the reaction of 3,6-dichloropyridazine with ammonia to introduce the amino group, followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro-6-chloropyridazine-4-carboxylic acid.
Reduction: 3-amino-6-chloropyridazine-4-methanol.
Substitution: 3-amino-6-aminopyridazine-4-carboxylic acid.
Scientific Research Applications
3-amino-6-chloropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-6-chloropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting their activity. The chlorine atom may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropyridine-4-carboxylic acid: Similar structure but with the amino group at the 2-position.
3-amino-6-chloropyridazine: Lacks the carboxylic acid group.
4-amino-6-chloropyridazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Uniqueness
3-amino-6-chloropyridazine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
1780089-06-6 |
---|---|
Molecular Formula |
C5H4ClN3O2 |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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